

Quantitative Data on AZD1080 Binding and Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AZD2858
Cat. No.: B15541572

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The inhibitory activity of AZD1080 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data regarding its potency and selectivity.

Table 1: Inhibitory Potency of AZD1080 against GSK-3 Isoforms

Target	Assay Type	Parameter	Value	Reference
Human GSK-3 α	Kinase Assay	Ki	6.9 nM	[2][3]
Human GSK-3 β	Kinase Assay	Ki	31 nM	[2][3]
Human GSK-3 α	Cellular Assay	IC50	3.18 μ M	[1][4]
Human GSK-3 β	Cellular Assay	IC50	2.03 μ M	[1][4]
Tau Phosphorylation	Cellular Assay	IC50	324 nM	[2][3][5]

Table 2: Selectivity Profile of AZD1080 against Other Kinases

Kinase	Parameter	Value	Selectivity Fold (over GSK-3 β Ki)	Reference
Cdk5	pKi	429 nM	>14-fold	[3]
Cdk2	pKi	1150 nM	>37-fold	[3]
Cdk1	pKi	1980 nM	>64-fold	[3]
Erk2	pKi	>10 μ M	>323-fold	[3]

Structural Analysis of AZD1080 Binding to GSK-3 β

High-resolution X-ray crystallography has confirmed that AZD1080 is an ATP-competitive inhibitor that binds to the ATP pocket of GSK-3 β .^{[1][6]} This binding mode is characteristic of many kinase inhibitors and involves interactions with key residues in the hinge region of the kinase domain, preventing the binding of ATP and subsequent phosphorylation of substrates. The binding within the active site flap of GSK-3 β has been visualized through 3D structural analysis.^[7]

Signaling Pathway Context: Wnt/ β -catenin

GSK-3 is a critical negative regulator in the Wnt/ β -catenin signaling pathway. Inhibition of GSK-3, for instance by AZD1080, leads to the stabilization and nuclear translocation of β -catenin, which can activate gene transcription.^{[4][8]} Understanding this pathway is crucial for interpreting the cellular effects of GSK-3 inhibitors.

Wnt/ β -catenin signaling pathway with the inhibitory action of AZD1080 on GSK-3.

Experimental Protocols

GSK-3 Kinase Inhibition Assay (Scintillation Proximity Assay)

This protocol outlines a method for determining the inhibitory constant (Ki) of a compound against GSK-3.

Materials:

- Recombinant human GSK-3 (a mix of α and β isoforms)
- Biotinylated peptide substrate (e.g., biotin-AAEELDSRAGS(PO₃H₂)PQL)
- [γ -³³P]ATP
- Assay Buffer: 12 mM MOPS (pH 7.0), 0.3 mM EDTA, 0.01% β -mercaptoethanol, 0.004% Brij 35, 0.5% glycerol, 0.5 μ g/ μ L BSA.
- Stop Solution: 5 mM EDTA, 50 μ M ATP, 0.1% Triton X-100, and streptavidin-coated SPA beads.
- AZD1080 or other test inhibitors at various concentrations.
- 384-well clear-bottomed microtiter plates.

Procedure:

- Prepare serial dilutions of AZD1080 in the assay buffer.
- In a 384-well plate, add 2 μ M of the biotinylated peptide substrate to the assay buffer containing 6 milliunits of recombinant human GSK-3.[\[2\]](#)[\[5\]](#)
- Add the diluted AZD1080 to the wells and pre-incubate for 10-15 minutes at room temperature.[\[2\]](#)[\[5\]](#)
- Initiate the kinase reaction by adding a mixture of [γ -³³P]ATP (0.04 μ Ci) and unlabeled ATP to a final concentration of 1 μ M in 50 mM Mg(Ac)₂. The final assay volume should be 25 μ L.
[\[2\]](#)[\[5\]](#)
- Include blank controls without the peptide substrate.
- Incubate the reaction for 20 minutes at room temperature.[\[2\]](#)[\[5\]](#)
- Terminate the reaction by adding 25 μ L of the stop solution containing streptavidin-coated SPA beads.[\[2\]](#)[\[5\]](#)
- Allow the beads to settle for at least 6 hours.

- Determine the radioactivity using a liquid scintillation counter.[\[2\]](#)[\[5\]](#)
- Calculate the K_i values from the competition binding data.

X-Ray Crystallography of GSK-3 β in Complex with an Inhibitor

This protocol provides a general workflow for determining the co-crystal structure of GSK-3 β with an inhibitor.

Procedure:

- Protein Expression and Purification: Express and purify recombinant human GSK-3 β .
- Complex Formation: Incubate the purified GSK-3 β with a molar excess of the inhibitor (e.g., AZD1080) to ensure saturation of the binding site.
- Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperatures) using sitting-drop or hanging-drop vapor diffusion methods.
- Crystal Optimization: Optimize the initial hit conditions to obtain diffraction-quality crystals.
- Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
- Structure Determination and Refinement: Process the diffraction data, solve the structure using molecular replacement (using a known GSK-3 β structure as a model, e.g., PDB: 2OW3), and refine the model against the experimental data.[\[9\]](#) The inhibitor is then built into the electron density map.[\[10\]](#)

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to measure real-time binding kinetics (k_{on} and k_{off}) and affinity (KD) of an inhibitor to its target kinase.[\[11\]](#)[\[12\]](#)

Materials:

- SPR instrument (e.g., Biacore)
- CM5 sensor chip
- Amine coupling kit (EDC, NHS, ethanolamine)
- Purified GSK-3 β kinase
- AZD1080 or other test inhibitor
- Running buffer (e.g., HBS-EP)

Procedure:

- **Ligand Immobilization:** Immobilize GSK-3 β onto the CM5 sensor chip surface via standard amine coupling.[\[13\]](#) To maintain the kinase's activity, immobilization can be performed in the presence of a known reversible ligand.[\[13\]](#)[\[14\]](#)
- **Analyte Preparation:** Prepare a series of dilutions of the inhibitor (analyte) in the running buffer.
- **Binding Analysis:**
 - Inject the different concentrations of the inhibitor over the immobilized GSK-3 β surface and a reference flow cell.
 - Monitor the association phase to observe the binding event in real-time.[\[12\]](#)
 - Switch to running buffer to monitor the dissociation phase.[\[12\]](#)
- **Surface Regeneration:** Inject a regeneration solution (e.g., low pH glycine) to remove the bound inhibitor and prepare the surface for the next injection.[\[12\]](#)
- **Data Analysis:** Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_{on}), dissociation rate constant (k_{off}), and the equilibrium dissociation constant (K_D).

Experimental and Analytical Workflow

The comprehensive analysis of a kinase inhibitor like AZD1080 involves a logical progression from initial screening to detailed structural and in-vivo characterization.

Workflow for the structural and functional analysis of a GSK-3 inhibitor.

Conclusion

The structural and quantitative analysis of AZD1080 reveals it to be a potent, ATP-competitive inhibitor of GSK-3. Its binding to the ATP pocket has been confirmed by X-ray crystallography, providing a molecular basis for its inhibitory activity. The detailed experimental protocols provided herein offer a framework for the characterization of this and other kinase inhibitors. Understanding the precise binding mode and its effects on cellular pathways, such as Wnt/ β -catenin signaling, is essential for the development of selective and effective therapeutics targeting GSK-3.

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- To cite this document: BenchChem. [Quantitative Data on AZD1080 Binding and Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15541572#structural-analysis-of-azd2858-binding-to-gsk-3]

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